Cas no 90-00-6 (2-Ethylphenol)

2-Ethylphenol (CAS 90-00-6) is an organic compound belonging to the class of alkylphenols, characterized by an ethyl group substituted at the ortho position of the phenol ring. This aromatic derivative exhibits notable solubility in organic solvents and limited solubility in water, making it suitable for applications in chemical synthesis, fragrances, and industrial intermediates. Its distinct phenolic odor and reactivity enable its use as a precursor in the production of resins, plasticizers, and specialty chemicals. With a molecular formula of C₈H₁₀O, 2-Ethylphenol demonstrates stability under standard conditions while offering versatility in functionalization due to its reactive hydroxyl group.
2-Ethylphenol structure
2-Ethylphenol structure
Product Name:2-Ethylphenol
CAS No:90-00-6
MF:C8H10O
MW:122.164402484894
MDL:MFCD00002249
CID:34541
PubChem ID:6997
Update Time:2025-10-28

2-Ethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-Ethylphenol
    • Phlorol
    • 2-Ethylphenolneat
    • o-Ethylphenol
    • 2-Et-C6H4OH
    • 2-Ethylphenazin
    • 2-ethyl-phenazine
    • ethyl-Phenol
    • o-Hydroxyethylbenzene
    • ortho-ethylphenol
    • Phenazine,2-ethyl
    • PHENOL, 2-ETHYL-
    • PHENOL,2-ETHYL
    • Phenol, o-ethyl-
    • ETHYLPHENOL
    • 1-Hydroxy-2-ethylbenzene
    • 1-Ethyl-2-hydroxybenzene
    • Phenol, ethyl-
    • Florol
    • o-Ethyl phenol
    • 2-Ethyl-phenol
    • Florol [Czech]
    • Benzene, 1-ethyl-2-hydroxy-
    • IXQGCWUGDFDQMF-UHFFFAOYSA-N
    • 355O0P4JU7
    • DSSTox_CID_2479
    • DSSTox_RID_76599
    • DSSTox_GSID_22479
    • 2-ethyl phenol
    • o-Hydroxyethylbenz
    • 2-Ethylphenol (ACI)
    • Phenol, o-ethyl- (8CI)
    • NSC 10112
    • MDL: MFCD00002249
    • Inchi: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
    • InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
    • SMILES: OC1C(CC)=CC=CC=1
    • BRN: 1099397

Computed Properties

  • Exact Mass: 122.07300
  • Monoisotopic Mass: 122.073165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless liquid. It smells of phenol.
  • Density: 1.037 g/mL at 25 °C(lit.)
  • Melting Point: −18 °C (lit.)
  • Boiling Point: 195-197 °C(lit.)
  • Flash Point: Fahrenheit: 172.4 ° f
    Celsius: 78 ° c
  • Refractive Index: n20/D 1.536(lit.)
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
  • PSA: 20.23000
  • LogP: 1.95460
  • Merck: 3839
  • Solubility: It is easily soluble in ethanol, ether, benzene, glacial acetic acid and almost insoluble in water. When cooled to -30 ℃, metastable crystals can precipitate.
  • Sensitiveness: Sensitive to air and light

2-Ethylphenol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318-H335
  • Warning Statement: P261-P280-P305 + P351 + P338
  • Hazardous Material transportation number:UN 3145 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S36/37/39-S45-S26
  • FLUKA BRAND F CODES:8
  • RTECS:SL4025000
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R20/21/22; R34

2-Ethylphenol Customs Data

  • HS CODE:29071900
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Ethylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156225-100ML
2-Ethylphenol
90-00-6 >98.0%(GC)
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2-Ethylphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt; 24 h, 100 °C
Reference
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; Chen, Xia, Tetrahedron Letters, 2020, 61(5),

Production Method 2

Reaction Conditions
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; Li, Chenchen; Zhu, Haoyin; Li, Fangfang; Li, Tao; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile ,  Water ;  36 h, rt
Reference
Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations
Sridhar, Arunasalam; Rangasamy, Rajmohan; Selvaraj, Mari, New Journal of Chemistry, 2019, 43(46), 17974-17979

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ;  rt → 140 °C; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound
Ren, Yun-Lai; Tian, Ming; Tian, Xin-Zhe; Wang, Qian; Shang, Huantao; et al, Catalysis Communications, 2014, 52, 36-39

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Reduction of enols. New synthesis of certain methoxybenzosuberenes via hydrogenation of dehydroacetic acids
Walker, Gordon N., Journal of the American Chemical Society, 1956, 78, 3201-5

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  3 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Cerium trichloride Solvents: Ethanol ;  20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ;  -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction
Yuan, Hu; Chen, Hao; Jin, Huizi; Li, Bo; Yue, Rongcai; et al, Tetrahedron Letters, 2013, 54(22), 2776-2780

Production Method 7

Reaction Conditions
1.1 Reagents: Water Catalysts: Palladium ;  14 h, 4000.0 - 5000.0 kPa, 250 °C
Reference
Palladium-catalyzed decarboxylation and decarbonylation under hydrothermal conditions: decarboxylative deuteration
Matsubara, Seijiro; Yokota, Yutaka; Oshima, Koichiro, Organic Letters, 2004, 6(12), 2071-2073

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Water ;  rt
Reference
New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones
Elleuch, Haitham; Msalbi, Dhouha; Mhasni, Olfa; Yaccoubi, Ferid ; Aifa, Sami; et al, Journal of Molecular Structure, 2023, 1286,

Production Method 9

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Production Method 10

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 11

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Production Method 13

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ;  16 h, 50 bar, 175 °C
Reference
Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst
Goclik, Lisa; Offner-Marko, Lisa; Bordet, Alexis; Leitner, Walter, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512

Production Method 15

Reaction Conditions
1.1 Catalysts: Phenol ,  Tetrafluoroboric acid ,  Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ;  12 h, 2 atm, 130 °C
Reference
Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand
Kalutharage, Nishantha; Yi, Chae S., Journal of the American Chemical Society, 2015, 137(34), 11105-11114

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine ,  Potassium hydroxide Solvents: Ethylene glycol ;  3 h, reflux; 3 h, reflux
Reference
Synthesis and antimicrobial activities of oxadiazoles, phthalazines and indolinones
Shetgiri, N. P.; Nayak, B. K., Indian Journal of Chemistry, 2005, (6), 1267-1272

Production Method 17

Reaction Conditions
1.1 Reagents: Lithium Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran
1.2 Reagents: Water
Reference
Organolithium reagents from alkyl phenyl ethers
Bachki, Abderrazak; Foubelo, Francisco; Yus, Miguel, Tetrahedron Letters, 1998, 39(42), 7759-7762

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Reduction of o-acylphenols through ethyl o-acylphenylcarbonates to o-alkylphenols with sodium borohydride
Minami, Norio; Kijima, Shizumasa, Chemical & Pharmaceutical Bulletin, 1979, 27(6), 1490-4

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  24 h, 5 MPa, 180 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst
Ren, Yunlai; Yan, Mengjie; Wang, Jianji; Zhang, Z. Conrad; Yao, Kaisheng, Angewandte Chemie, 2013, 52(48), 12674-12678

Production Method 20

Reaction Conditions
1.1 Reagents: Hantzsch ester ,  Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids
Gennaiou, Kyriaki; Petsi, Marina; Kakarikas, Basil; Iordanidis, Nikos; Zografos, Alexandros L., Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ;  65 min, reflux
Reference
An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin
More, Uttam B.; Narkhede, Hemant P.; Mahulikar, Pramod P., Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide ,  Water
Reference
Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters
Wan, Xin-hua; Zhou, Hong-bing; Xie, Ren; Zhang, Dong; Feng, Xin-de; et al, Chemical Research in Chinese Universities, 1999, 15(2), 182-187

2-Ethylphenol Raw materials

2-Ethylphenol Preparation Products

2-Ethylphenol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:90-00-6)Ethyl phenol
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Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
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Amadis Chemical Company Limited
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(CAS:90-00-6)2-Ethylphenol
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Quantity:500ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90-00-6)2-Ethylphenol
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Ethylphenol

Comprehensive Guide to 2-Ethylphenol (CAS No. 90-00-6): Properties, Applications, and Industry Insights

2-Ethylphenol (CAS No. 90-00-6), also known as o-Ethylphenol, is a versatile organic compound widely used in industrial and research applications. This aromatic phenol derivative is characterized by its distinct odor and solubility in organic solvents. With the growing demand for specialty chemicals, 2-Ethylphenol has garnered attention for its role in flavor and fragrance formulations, pharmaceutical intermediates, and polymer production. This article delves into its molecular structure, synthesis methods, and emerging trends aligned with sustainable chemistry and green manufacturing.

The molecular formula of 2-Ethylphenol (C8H10O) features a hydroxyl group attached to a benzene ring with an ethyl substituent at the ortho position. This configuration influences its chemical reactivity, making it valuable for alkylation reactions and catalysis studies. Researchers frequently explore its derivatives for antimicrobial properties, a topic trending in biomedical research forums. Notably, its compatibility with essential oil blends has spurred interest in natural preservatives, addressing consumer preferences for eco-friendly products.

In industrial settings, 2-Ethylphenol serves as a precursor for high-performance resins and plasticizers. Its thermal stability aligns with the circular economy movement, where materials are designed for recyclability. A 2023 market analysis highlights its use in bio-based adhesives, responding to carbon footprint reduction goals. Manufacturers prioritize low-impurity synthesis techniques, as purity levels directly impact end-product performance in electronic encapsulation applications.

From an environmental perspective, 2-Ethylphenol degradation pathways are studied under advanced oxidation processes (AOPs), a hot topic in wastewater treatment research. Regulatory frameworks like REACH compliance ensure safe handling, while lifecycle assessment (LCA) models evaluate its sustainability. Frequently searched queries include "2-Ethylphenol solubility in ethanol" and "safe storage guidelines for phenolic compounds," reflecting user concerns about laboratory safety and material compatibility.

Innovations in catalytic hydrogenation have optimized 2-Ethylphenol production, reducing energy consumption by 20% compared to traditional methods. Such advancements resonate with net-zero emission initiatives. Additionally, its role in aroma chemistry is explored for plant-based fragrance development, tapping into the clean beauty market. Analytical techniques like GC-MS quantification and HPLC purity testing ensure quality control, critical for GMP-certified facilities.

Future prospects for 2-Ethylphenol include bio-catalysis applications and smart material integration. As industries shift toward green chemistry principles, this compound’s adaptability positions it as a key player in next-generation formulations. For researchers and procurement specialists, understanding its structure-activity relationships and supply chain dynamics remains essential to leverage its full potential.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-00-6)Ethyl phenol
sfd21801
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:90-00-6)2-Ethylphenol
A1207376
Purity:99%
Quantity:500ml
Price ($):266.0
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